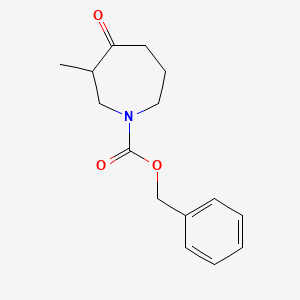

Benzyl 3-methyl-4-oxoazepane-1-carboxylate

Description

Benzyl 3-methyl-4-oxoazepane-1-carboxylate is a seven-membered azepane derivative featuring a lactam (4-oxo) group and a benzyl ester substituent at the 1-position, with a methyl group at the 3-position. Its molecular formula is C₁₅H₁₉NO₃ (inferred from structural analogs in and ). The compound’s structure combines conformational flexibility from the azepane ring with steric and electronic modulation from the methyl and oxo groups.

Properties

IUPAC Name |

benzyl 3-methyl-4-oxoazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-12-10-16(9-5-8-14(12)17)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOHSWNVZLKZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methyl-4-oxoazepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with a suitable keto acid or ester under acidic or basic conditions to form the azepane ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl 3-methyl-4-oxoazepane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dichloromethane or acetonitrile, and catalysts like palladium on carbon.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Derivatives with different substituents replacing the benzyl group.

Scientific Research Applications

Chemistry: Benzyl 3-methyl-4-oxoazepane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the interactions of azepane derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its azepane ring is a common motif in many bioactive molecules, making it a useful scaffold for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-4-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The azepane ring structure allows for specific interactions with biological macromolecules, influencing pathways related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Analog: Benzyl 4-Oxoazepane-1-Carboxylate (CID 1512681)

- Molecular Formula: C₁₄H₁₇NO₃ ().

- Key Differences: Lacks the 3-methyl group present in the target compound. Electronic effects differ due to the unmodified azepane ring, which may alter hydrogen-bonding capacity or reactivity with biological targets.

Structural Analog: Benzyl 4-Methyl-5-Oxo-1,4-Diazepane-1-Carboxylate

- Molecular Formula : C₁₄H₁₈N₂O₃ ().

- Key Differences: Contains a diazepane ring (7-membered with two nitrogen atoms) instead of azepane. The 5-oxo group shifts the lactam position, altering ring puckering dynamics (see for puckering coordinate analysis).

- Applications : Diazepane derivatives are explored for CNS-targeting drugs due to improved blood-brain barrier penetration .

Substituent Effects: Methyl vs. Other Groups

- Benzyl 4-Oxobutylcarbamate ():

- Linear chain with a terminal oxo group instead of a cyclic lactam.

- Lacks the rigidity of the azepane ring, reducing stereochemical complexity but increasing metabolic instability.

- The methoxyphenyl group enhances lipophilicity, impacting solubility and membrane permeability.

Physicochemical and Conformational Analysis

Ring Puckering and Conformational Dynamics

- The 3-methyl group in the target compound introduces steric strain , favoring specific puckered conformations of the azepane ring (see Cremer-Pople coordinates in ).

- Compared to the unmethylated analog (CID 1512681), this may reduce pseudorotation freedom, stabilizing a single conformation for targeted interactions .

Hydrogen Bonding and Solubility

- The 4-oxo (lactam) group acts as a hydrogen-bond acceptor, while the benzyl ester contributes lipophilicity.

LogP Comparison :

Compound Predicted LogP Benzyl 3-methyl-4-oxoazepane-1-carboxylate ~2.1 (estimated) Benzyl 4-oxoazepane-1-carboxylate ~1.8 Benzyl 4-methyl-5-oxo-diazepane-1-carboxylate ~1.5

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.